Cas no 1073-39-8 (3-Bromobicyclo[4.2.0]octa-1,3,5-triene)

3-Bromobicyclo[4.2.0]octa-1,3,5-triene is a brominated bicyclic compound featuring a strained ring system with conjugated double bonds, making it a valuable intermediate in organic synthesis. Its unique structure allows for selective functionalization, particularly in cycloaddition reactions and cross-coupling processes. The presence of the bromine atom enhances reactivity, facilitating further derivatization for applications in pharmaceuticals, agrochemicals, and materials science. This compound’s rigid bicyclic framework also serves as a model for studying steric and electronic effects in strained unsaturated systems. High purity and stability under controlled conditions ensure reliable performance in research and industrial applications.
3-Bromobicyclo[4.2.0]octa-1,3,5-triene structure
1073-39-8 structure
Product Name:3-Bromobicyclo[4.2.0]octa-1,3,5-triene
CAS No:1073-39-8
MF:C8H7Br
MW:183.045181512833
MDL:MFCD09029072
CID:40651
PubChem ID:10866980
Update Time:2025-08-04

3-Bromobicyclo[4.2.0]octa-1,3,5-triene Chemical and Physical Properties

Names and Identifiers

    • 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
    • 4-bromobicyclo[4.2.0]octa-1(6),2,4-triene
    • 3-bromo-bicyclo[4.2.0]octa-1,3,5-triene
    • 4-Bromobenzocyclobutene
    • 4-bromocyclobutabenzene
    • 3-Bromobicyclo[4.2.0]octa-1,3,5-triene 4-Bromo-1,2-dihydrobenzocyclobutene
    • 4-Brom-1,2-dihydrobenzocyclobuten
    • 4-BROMO-BENZOCYCLOBUTANE
    • AC-157
    • bromobenzocyclobutene
    • 4-Bromo-1,2-dihydrobenzocyclobutene
    • 3-Bromobicyclo[4.2.]octa-1,3,5-triene
    • 1-broMo-4-(cyclobut-1-en-1-yl)benzene
    • 4-BrBCB 4-Bromobenzocyclobutene
    • 4-bromobenzocyclobutane
    • Bicyclo[4.2.0]octa-1,3,5-triene, 3-bromo-
    • 4-bromo-1,2-dihydrocyclobutabenzene
    • 4-Bromobenzocylobutene
    • AMBZ0011
    • EBD6098
    • GMHHTGYHERDNLO-UHFFFAOYSA-N
    • FCH863
    • FCH863833
    • API0004937
    • TRA0040902
    • 4-Bromobenzocyclobutene, 96%
    • AKOS006290829
    • AM20020174
    • SCHEMBL13594
    • 1073-39-8
    • EN300-295267
    • W-200763
    • 3-bromo-bicyclo[4,2,0]octa-1(6),2,4-triene
    • 3-BROMOBICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE
    • FT-0649079
    • MFCD09029072
    • SY030306
    • DTXSID10446374
    • AS-14569
    • CS-W015996
    • 3-bromo-bicyclo[4.2.0]octa-1(6),2,4-triene
    • MDL: MFCD09029072
    • Inchi: 1S/C8H7Br/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2
    • InChI Key: GMHHTGYHERDNLO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CC2

Computed Properties

  • Exact Mass: 181.97300
  • Monoisotopic Mass: 181.97311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.470 g/mL at 25 °C
  • Boiling Point: 221.4 °C at 760 mmHg
  • Flash Point: Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • Refractive Index: n20/D 1.589
  • PSA: 0.00000
  • LogP: 2.54770
  • Sensitiveness: Sensitive to humidity

3-Bromobicyclo[4.2.0]octa-1,3,5-triene Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264; P270; P273; P301+P312; P330; P391; P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-51
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38

3-Bromobicyclo[4.2.0]octa-1,3,5-triene Customs Data

  • HS CODE:2903890090
  • Customs Data:

    China Customs Code:

    2903890090

    Overview:

    2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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3-Bromobicyclo[4.2.0]octa-1,3,5-triene Suppliers

Amadis Chemical Company Limited
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(CAS:1073-39-8)3-Bromobicyclo[4.2.0]octa-1,3,5-triene
Order Number:A801676
Stock Status:in Stock
Quantity:250.0g/100.0g/50.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:38
Price ($):898.0/449.0/264.0
Email:sales@amadischem.com

Additional information on 3-Bromobicyclo[4.2.0]octa-1,3,5-triene

Introduction to 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS No. 1073-39-8)

3-Bromobicyclo[4.2.0]octa-1,3,5-triene, identified by the chemical identifier CAS No. 1073-39-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic brominated molecule has garnered attention due to its unique structural framework and potential applications in synthetic chemistry and medicinal chemistry. The compound features a bicyclo[4.2.0]octane core substituted with a bromine atom at the 3-position, making it a valuable intermediate for constructing more complex molecular architectures.

The structural motif of bicyclo[4.2.0]octa-1,3,5-triene is characterized by its strained three-membered and four-membered rings, which contribute to its reactivity and utility in synthetic transformations. The presence of the bromine substituent at the 3-position enhances its electrophilicity, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, Heck reactions, and Buchwald-Hartwig amination. These reactions are pivotal in constructing biaryl systems and nitrogen-containing heterocycles, which are prevalent in many bioactive molecules.

In recent years, 3-Bromobicyclo[4.2.0]octa-1,3,5-triene has been explored as a key intermediate in the synthesis of pharmacologically relevant compounds. Its strained bicyclic core serves as a scaffold for developing molecules with potential therapeutic applications. For instance, researchers have leveraged this compound to create analogs of natural products and drug candidates targeting various biological pathways. The ability to functionalize the bromine atom allows for the introduction of diverse substituents, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

One notable application of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene lies in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways and are implicated in numerous diseases, including cancer and inflammatory disorders. By incorporating the bicyclo[4.2.0]octene scaffold into kinase inhibitors, researchers can achieve high binding affinity and selectivity due to the rigid conformation imposed by the fused rings. The bromine atom further allows for further derivatization to optimize interactions with the target enzyme's active site.

The compound's utility extends beyond kinase inhibition; it has also been utilized in the synthesis of antiviral and antibacterial agents. The strained ring system of bicyclo[4.2.0]octa-1,3,5-triene can mimic natural product structures that exhibit potent biological activity against pathogens. By modifying the substituents on the bromine atom or introducing additional functional groups, chemists can generate libraries of compounds for high-throughput screening against viral proteases or bacterial enzymes.

Advances in computational chemistry have further enhanced the appeal of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene as a building block. Molecular modeling studies have revealed insights into its reactivity and binding modes with biological targets, aiding in the rational design of novel derivatives with improved pharmacological profiles. These computational approaches complement experimental efforts by predicting optimal substitution patterns and predicting potential side effects.

The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene itself presents an intriguing challenge due to its strained three-membered ring system. Traditional synthetic routes often involve cyclization reactions followed by bromination steps to introduce the desired substituent at the 3-position. Recent methodologies have focused on improving yields and selectivity through transition-metal-catalyzed reactions or photoredox processes that minimize unwanted side products.

In conclusion, 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS No 1073-39-8) represents a versatile intermediate with broad applications in medicinal chemistry and synthetic organic chemistry。 Its unique structural features make it an invaluable tool for constructing complex molecules with potential therapeutic benefits。 As research continues to uncover new synthetic strategies and biological applications, this compound is poised to remain at forefront of chemical innovation。

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Amadis Chemical Company Limited
(CAS:1073-39-8)3-Bromobicyclo[4.2.0]octa-1,3,5-triene
A801676
Purity:99%/99%/99%
Quantity:250.0g/100.0g/50.0g
Price ($):898.0/449.0/264.0
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